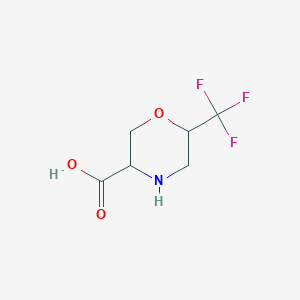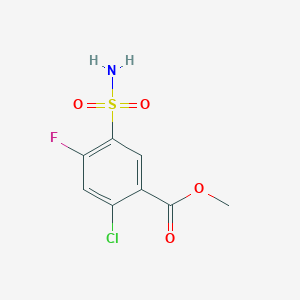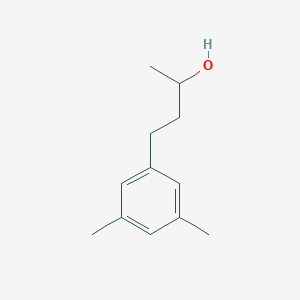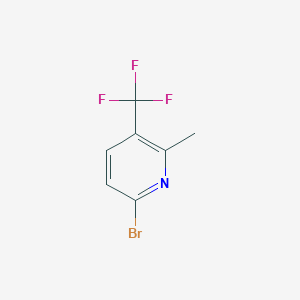![molecular formula C13H21BN2O2 B13516364 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring fused to an imidazo[1,5-a]pyridine core. The presence of the boron atom makes it particularly useful in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of substitution reactions.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific reaction requirements.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of boron-containing alcohols.
Common Reagents and Conditions: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out at elevated temperatures ranging from 50°C to 100°C.
Major Products: The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted imidazo[1,5-a]pyridines.
Wissenschaftliche Forschungsanwendungen
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer treatment.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine exerts its effects involves several molecular targets and pathways:
Molecular Targets: The boron atom in the compound can interact with various biological molecules, including enzymes and receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine can be compared with other similar compounds:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a dioxaborolane ring but is fused to a pyridine ring instead of an imidazo[1,5-a]pyridine core.
Phenylboronic acid pinacol ester: Another similar compound where the dioxaborolane ring is attached to a phenyl group.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound features a dioxaborolane ring attached to a pyrazole ring.
The uniqueness of this compound lies in its imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H21BN2O2 |
|---|---|
Molekulargewicht |
248.13 g/mol |
IUPAC-Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-10-7-5-6-8-16(10)9-15-11/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
AXTDIXMXNCMEHF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCCN3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


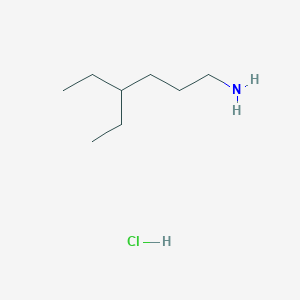
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
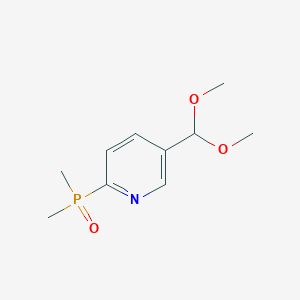
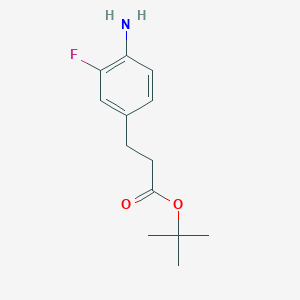

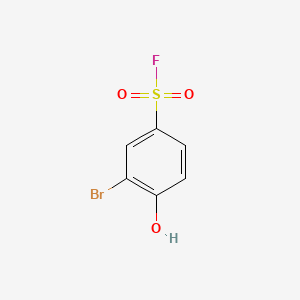
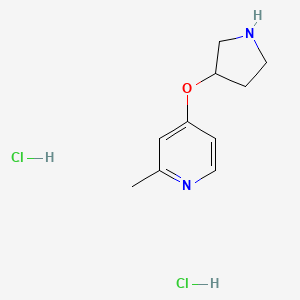


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
